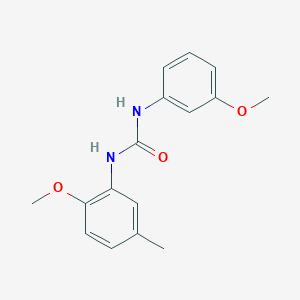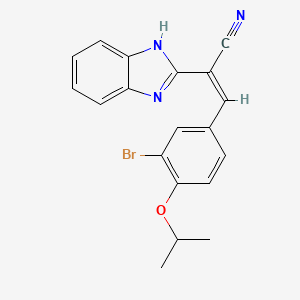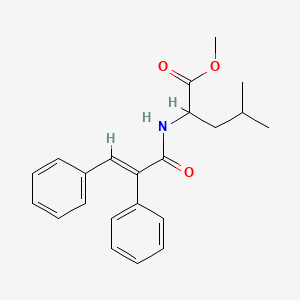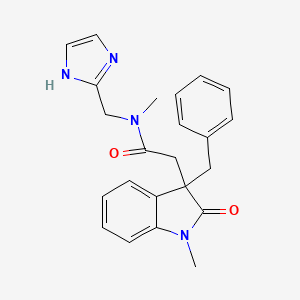![molecular formula C14H14ClFN2O3 B5365036 7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, also known as CF3, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). HDACs and DNMTs are involved in the regulation of gene expression, and their inhibition by this compound may lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). This compound has also been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using the methods described above. This compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to obtain higher yields and purity. This compound can also be modified to improve its solubility and selectivity for specific cancer cells. Furthermore, the potential of this compound as a therapeutic agent for bacterial infections should be explored. Overall, this compound has great potential for scientific research and may lead to the development of novel therapies for cancer and bacterial infections.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties. It has been synthesized using various methods and has been extensively studied for its potential applications in scientific research. This compound has been found to have anticancer, anti-inflammatory, and antimicrobial properties. It has also been shown to induce apoptosis, inhibit angiogenesis, and reduce the production of ROS and NO. This compound has several advantages for lab experiments, including its stability and low toxicity. However, it has some limitations, including its low solubility in water and potential for off-target effects. There are several future directions for the study of this compound, including further investigation of its mechanism of action and optimization of its synthesis method. Overall, this compound has great potential for scientific research and may lead to the development of novel therapies for cancer and bacterial infections.
Méthodes De Synthèse
7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one can be synthesized using various methods, including the reaction of 3-chloro-5-fluorobenzoyl chloride with 3-methyl-1-oxa-3,7-diazaspiro[4.4]nonane in the presence of a base such as triethylamine. Another method involves the reaction of 3-chloro-5-fluorobenzoic acid with 3-methyl-1-oxa-3,7-diazaspiro[4.4]nonane in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). These methods have been optimized to obtain high yields of this compound.
Applications De Recherche Scientifique
7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has shown promising results in treating bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections.
Propriétés
IUPAC Name |
7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O3/c1-17-7-14(21-13(17)20)2-3-18(8-14)12(19)9-4-10(15)6-11(16)5-9/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAQWTTWOPTSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)C(=O)C3=CC(=CC(=C3)Cl)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(isobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5364965.png)
![1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate](/img/structure/B5364972.png)
![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)


![2-(5-fluoro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5365004.png)
![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)

![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)

![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
